4-Amino-2-(benzylthio)-6-chloropyrimidine
Overview
Description
“4-Amino-2-(benzylthio)-6-chloropyrimidine” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature3. However, the specific synthesis process for “4-Amino-2-(benzylthio)-6-chloropyrimidine” is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data14. However, the specific molecular structure analysis for “4-Amino-2-(benzylthio)-6-chloropyrimidine” is not detailed in the sources I found.
Chemical Reactions Analysis
There are reports on the chemical reactions of related compounds51. However, the specific chemical reactions involving “4-Amino-2-(benzylthio)-6-chloropyrimidine” are not detailed in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed56. However, the specific physical and chemical properties of “4-Amino-2-(benzylthio)-6-chloropyrimidine” are not detailed in the sources I found.
Scientific Research Applications
Corrosion Inhibition
Pyrimidine derivatives, including variants similar to 4-Amino-2-(benzylthio)-6-chloropyrimidine, have been utilized as corrosion inhibitors. A study investigated the inhibition performance of certain pyrimidine derivatives for mild steel in highly acidic solutions. These derivatives acted as mixed-type inhibitors, exhibiting good inhibition performance and predominant cathodic effectiveness (Hou et al., 2019).
Antimicrobial Activity
Some pyrimidine derivatives, including those structurally related to 4-Amino-2-(benzylthio)-6-chloropyrimidine, have been synthesized and tested for antimicrobial activity. These compounds showed significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, with some compounds exhibiting higher activity than reference drugs (Kolisnyk et al., 2015).
Antidiabetic Activity
In the realm of medicinal chemistry, pyrimidine derivatives have been synthesized and evaluated for their antidiabetic effects. A series of 4-amino-2-(benzylthio) pyrimidine derivatives were prepared and assessed for their in-vivo antidiabetic effects in comparison with known drugs like metformin (Abdel-Aziz et al., 2011).
Antibacterial and Antifungal Activities
Some pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. These activities are attributed to specific structural components of the molecules, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Thanh & Mai, 2009).
Anti-HIV Activity
4-Amino-2-(benzylthio)-6-chloropyrimidine itself has been identified as a potent inhibitor of HIV-1 reverse transcriptase, showing anti-HIV activity in infected lymphocytes. It acts as a specific inhibitor, not impairing other functions of the enzyme (Althaus et al., 1996).
Novel Synthesis Methods
Research has also focused on developing novel and efficient synthesis methods for pyrimidine derivatives. These methods aim to improve the yield and efficiency of producing these compounds, which have various pharmacological applications (Karati et al., 2022).
Safety And Hazards
The safety data sheet for a related compound, “2-Amino-4,6-dimethylpyrimidine”, provides information on its safety and hazards7. However, the specific safety and hazards information for “4-Amino-2-(benzylthio)-6-chloropyrimidine” is not detailed in the sources I found.
Future Directions
There are ongoing research efforts to synthesize and study new compounds with similar structures for various applications8910. However, the specific future directions for “4-Amino-2-(benzylthio)-6-chloropyrimidine” are not detailed in the sources I found.
Please note that this analysis is based on the available information and there might be more recent studies or data not included here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
2-benzylsulfanyl-6-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTXUPUULSWTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20244368 | |
Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(benzylthio)-6-chloropyrimidine | |
CAS RN |
99983-92-3 | |
Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099983923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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